An In-depth Technical Guide to 3-Fluoroquinoline-8-carboxylic Acid: Core Properties and Synthetic Strategies
An In-depth Technical Guide to 3-Fluoroquinoline-8-carboxylic Acid: Core Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 3-Fluoroquinoline-8-carboxylic acid, a key heterocyclic building block in medicinal chemistry. While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes established principles of quinoline chemistry, analytical spectroscopy, and synthetic methodology to offer a robust framework for its study and application. This guide also draws parallels with its more extensively characterized isomer, 8-Fluoroquinoline-3-carboxylic acid, to provide valuable context and predictive insights.
Core Physicochemical & Structural Properties
3-Fluoroquinoline-8-carboxylic acid belongs to the fluoroquinolone family, a class of compounds renowned for their therapeutic applications.[1] The precise arrangement of the fluorine atom at the C3 position and the carboxylic acid group at the C8 position dictates its unique chemical reactivity and potential biological interactions.
Structural and Molecular Data
Below is a summary of the fundamental molecular properties for 3-Fluoroquinoline-8-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆FNO₂ | [1] |
| Molecular Weight | 191.162 g/mol | [1] |
| CAS Number | 1807542-81-9 | [1] |
| Canonical SMILES | C1=CC(=C2C(=C1)C=C(C(=N2)C(=O)O)F) | N/A |
| InChI Key | N/A | N/A |
Note: "N/A" indicates that this specific information was not available in the searched literature for this isomer.
Predicted Physical Properties
-
Physical State: Expected to be a solid at room temperature, likely in crystalline form.
-
Solubility: Due to the presence of the carboxylic acid group, it is expected to exhibit limited solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF.[3] The presence of the polar fluorine atom and the ability to form hydrogen bonds will influence its solubility profile.[2]
-
Boiling and Melting Points: Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding.[4] The melting point will be influenced by the crystal lattice energy of the solid.
Spectroscopic Characterization Profile
Detailed experimental spectra for 3-Fluoroquinoline-8-carboxylic acid are not widely published. However, a predictive analysis based on its structure allows for an estimation of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxylic acid is also anticipated, typically in the downfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F). The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of 160-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Fluoroquinoline-8-carboxylic acid is expected to exhibit characteristic absorption bands for its functional groups.[5]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1700-1725 |
| C=C and C=N stretch (Aromatic) | 1500-1650 |
| C-F stretch | 1000-1400 |
Mass Spectrometry (MS)
In a mass spectrum, 3-Fluoroquinoline-8-carboxylic acid would be expected to show a molecular ion peak (M+) at an m/z corresponding to its molecular weight (191.16 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H) and other characteristic cleavages of the quinoline ring.
Synthesis of the 3-Fluoroquinoline-8-carboxylic Acid Scaffold
The construction of the quinoline core is a well-established area of organic synthesis. The Gould-Jacobs reaction is a powerful and versatile method for preparing 4-hydroxyquinoline derivatives, which are key intermediates in the synthesis of many quinolone compounds.[6][7]
Conceptual Synthetic Workflow via Gould-Jacobs Reaction
The following diagram illustrates a proposed synthetic pathway for 3-Fluoroquinoline-8-carboxylic acid, adapting the principles of the Gould-Jacobs reaction.
Caption: Proposed Gould-Jacobs synthesis for 3-Fluoroquinoline-8-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, non-validated procedure based on established methodologies for the Gould-Jacobs reaction.[8][9]
Step 1: Condensation of 2-Amino-6-fluorobenzoic acid with EMME
-
In a round-bottom flask, combine 2-amino-6-fluorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Heat the mixture at 110-120 °C for 2 hours.
-
Remove the ethanol byproduct under reduced pressure to yield the crude anilinomethylenemalonate intermediate.
Step 2: Thermal Cyclization
-
Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250-260 °C for 30-60 minutes.
-
Cool the reaction mixture and add an inert solvent like hexane to precipitate the product.
-
Filter the solid and wash with hexane to obtain ethyl 3-fluoro-4-hydroxyquinoline-8-carboxylate.
Step 3: Hydrolysis
-
Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 3-fluoro-4-hydroxyquinoline-8-carboxylic acid.
Step 4: Deoxygenation Further chemical steps would be required to remove the 4-hydroxy group to obtain the final target compound, 3-Fluoroquinoline-8-carboxylic acid. This can be a challenging transformation and may require multi-step procedures.
Biological Significance and Mechanism of Action
3-Fluoroquinoline-8-carboxylic acid is a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] The core quinolone structure is essential for the antibacterial activity of this class of drugs.
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][11]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[12][13]
-
Topoisomerase IV: This enzyme is involved in the separation of interlinked daughter DNA molecules following replication. It is the primary target for fluoroquinolones in many Gram-positive bacteria.[14]
By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to bacterial cell death.[] The following diagram illustrates this mechanism.
Caption: Mechanism of action of fluoroquinolone antibiotics.
The fluorine atom at the C6 position (in most commercial fluoroquinolones) and the carboxylic acid at the C3 position are crucial for their antibacterial activity. The specific positioning of these groups in 3-Fluoroquinoline-8-carboxylic acid makes it an interesting scaffold for the development of novel antibacterial agents, as well as potential antiviral and anticancer drugs.[1]
Safety, Handling, and Analytical Methods
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Fluoroquinoline-8-carboxylic acid is not widely available, general precautions for handling quinolone derivatives should be followed.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis of fluoroquinolones.[17][18]
A general HPLC method for the analysis of 3-Fluoroquinoline-8-carboxylic acid would involve:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the quinoline ring system shows strong absorbance.[19]
-
Sample Preparation: Samples may require dissolution in a suitable solvent and filtration before injection.
This method can be used for purity determination, reaction monitoring, and quantitative analysis.
Conclusion
3-Fluoroquinoline-8-carboxylic acid is a valuable building block with significant potential in drug discovery and development. While specific experimental data for this isomer is sparse, this guide provides a comprehensive overview of its predicted properties, a viable synthetic strategy based on the well-established Gould-Jacobs reaction, and an understanding of its biological significance. Further research is warranted to fully characterize this compound and unlock its therapeutic potential.
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Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1259-1273. [Link]
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PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]
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Scholar, C. U. (n.d.). Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chro. Retrieved from [Link]
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PubMed. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of antimicrobial chemotherapy, 24(4), 631–637. [Link]
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ResearchGate. (2010). Infrared spectra and the structure of drugs of the fluoroquinolone group. Journal of Applied Spectroscopy, 77(4), 525-531. [Link]
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